molecular formula C18H16O5 B12729885 3,4',7-Trimethoxy flavone CAS No. 20979-40-2

3,4',7-Trimethoxy flavone

Cat. No.: B12729885
CAS No.: 20979-40-2
M. Wt: 312.3 g/mol
InChI Key: GJEOSFLNWGXQQO-UHFFFAOYSA-N
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Description

3,4’,7-Trimethoxy flavone is a naturally occurring flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of three methoxy groups attached to the flavone backbone, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’,7-Trimethoxy flavone typically involves the methylation of hydroxyl groups on the flavone structure. One common method is the O-methylation of 3,4’,7-trihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of 3,4’,7-Trimethoxy flavone can be achieved through the extraction of natural sources or chemical synthesis. Extraction involves isolating the compound from plant materials using solvents like methanol or ethanol, followed by purification through chromatography techniques. Chemical synthesis, on the other hand, involves the stepwise methylation of flavone precursors under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4’,7-Trimethoxy flavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The biological effects of 3,4’,7-Trimethoxy flavone are primarily mediated through its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3,4’,7-Trimethoxy flavone can be compared with other methoxyflavones such as:

Uniqueness: 3,4’,7-Trimethoxy flavone stands out due to its balanced profile of antioxidant, anti-inflammatory, and anticancer activities, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)17-18(22-3)16(19)14-9-8-13(21-2)10-15(14)23-17/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEOSFLNWGXQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20979-40-2
Record name 3,4',7-Trimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020979402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4',7-TRIMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP20KV5CGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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